Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name, methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate , reflects its structural hierarchy:
- Core structure : A benzoate ester (methyl ester of benzoic acid).
- Substituents :
Structural representation :
- SMILES :
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl. - 2D structure : A benzene ring with ester (OCH3), chlorine (Cl), and chloroacetyl-amino (NH-CO-CH2Cl) groups at positions 4, 3, and 3, respectively.
- 3D conformer : Available via PubChem’s interactive model.
| Key Structural Features | Functional Groups |
|---|---|
| Benzoate ester core | Ester (OCH3), amide (NH-CO) |
| 4-Chloro substituent | Aromatic chlorine |
| Chloroacetyl-amino group | Chloroacetyl (Cl-CO-CH2-) |
CAS Registry Number and Alternative Chemical Identifiers
The compound is indexed under multiple identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 757218-01-2 | |
| MFCD | MFCD06655182 | |
| Synonyms | STK151640, AKOS000118625 |
Alternative names include methyl 4-chloro-3-(2-chloroacetamido)benzoate and methyl 4-chloro-3-[(chloroacetyl)amino]benzoate.
Molecular Formula and Weight Analysis
Molecular formula : C10H9Cl2NO3.
Molecular weight : 262.09 g/mol.
Molecular Weight Calculation:
| Element | Count | Atomic Mass | Contribution |
|---|---|---|---|
| Carbon (C) | 10 | 12.01 | 120.1 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Chlorine (Cl) | 2 | 35.45 | 70.9 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 262.082 g/mol |
This aligns with the experimentally reported value of 262.09 g/mol.
Properties
IUPAC Name |
methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-3-7(12)8(4-6)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBMVBAFGFIVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the reaction of methyl 4-amino-3-chlorobenzoate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group and aromatic chloro substituent undergo nucleophilic substitution under specific conditions.
| Reaction Type | Conditions | Reagents/Nucleophiles | Outcome | Source |
|---|---|---|---|---|
| Chloroacetyl substitution | Polar aprotic solvent, 50–70°C | Amines, thiols, alkoxides | Replacement of Cl with nucleophile | |
| Aromatic chloro substitution | Cu catalysis, high temperature | NH₃, CN⁻, or other nucleophiles | Formation of substituted aromatic derivatives |
-
Example : Reaction with sodium methoxide in ethanol at reflux replaces the chloroacetyl chlorine, forming methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate.
-
Mechanism : The electron-withdrawing carbonyl group activates the chloroacetyl chlorine for SN₂ displacement, while the aromatic chloro substituent requires harsher conditions (e.g., Ullmann coupling for aryl amination).
Hydrolysis Reactions
The ester and amide groups are susceptible to hydrolysis:
-
Kinetics : Ester hydrolysis proceeds faster than amide cleavage due to lower steric hindrance.
-
Characterization : Post-hydrolysis products are confirmed via NMR (e.g., disappearance of ester methyl signal at δ 3.96 ppm) .
Oxidation and Reduction
The chloroacetyl group and aromatic ring participate in redox reactions:
-
Selectivity : The chloroacetyl group is preferentially reduced over the ester under mild H₂/Pd-C conditions .
Coupling Reactions
The amine and carbonyl groups facilitate conjugation with other molecules:
-
Example : Reaction with 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-thiol forms a disulfide-linked conjugate .
Cyclization and Ring Formation
Intramolecular reactions enable heterocycle synthesis:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Thermal cyclization | Toluene, 110°C, 12 hrs | Formation of oxadiazole or thiazole rings | |
| Acid-mediated | H₂SO₄, RT | Benzodiazepine analogs |
-
Data from Synthesis :
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO and HCl.
-
pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate is studied for its potential as a pharmacophore in drug design. Its structural features may contribute to anti-inflammatory and anticancer properties. Research indicates that compounds with similar structural motifs often exhibit significant biological activity, making this compound a candidate for further exploration in therapeutic applications.
Biological Research
The compound serves as a useful tool in biological research to investigate cellular pathways and molecular interactions. Its unique structural characteristics allow researchers to study its effects on specific enzymes and receptors involved in various biochemical processes. For instance, it may interact with signaling pathways such as NF-κB and MAPK/ERK, which are crucial in inflammation and cancer cell proliferation.
Industrial Applications
In industrial chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. It is particularly relevant in the production of pharmaceuticals and agrochemicals, where its reactive functional groups can be utilized for further chemical transformations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various benzoate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Inflammation Modulation
Another research project focused on the anti-inflammatory effects of chloroacetyl derivatives. The study found that this compound effectively inhibited pro-inflammatory cytokine production in vitro, demonstrating its utility in therapeutic strategies aimed at treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 4-Cl, 3-(chloroacetyl)amino | C₁₀H₈Cl₂NO₃ | 265.09 | Pharmaceutical intermediates |
| Methyl 3-[(chloroacetyl)amino]benzoate | 3-(chloroacetyl)amino | C₁₀H₉ClNO₃ | 226.64 | Peptide coupling |
| Methyl 4-[(chloroacetyl)amino]benzoate | 4-(chloroacetyl)amino | C₁₀H₉ClNO₃ | 226.64 | Regioselective synthesis |
| Methyl 4-amino-3-chlorobenzoate | 4-NH₂, 3-Cl | C₈H₈ClNO₂ | 185.61 | Dye synthesis |
| Methyl 4-(3-chloropropoxy)benzoate | 4-(3-chloropropoxy) | C₁₁H₁₃ClO₃ | 228.67 | Antiarrhythmic drug precursors |
| Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate | 4-Cl, 3-(trimethoxybenzoyl)amino | C₁₈H₁₈ClNO₆ | 379.79 | Kinase inhibition studies |
Research Findings
- Reactivity: The chloroacetyl group in this compound facilitates nucleophilic substitution reactions, unlike its amino or alkoxy-substituted analogs, which require harsher conditions for functionalization .
- Crystallography: Methyl 4-(3-chloropropoxy)benzoate exhibits intermolecular C–H⋯O hydrogen bonding, leading to stable crystal lattices—a property less pronounced in chloroacetylated derivatives due to steric effects .
- Toxicity : While alkyl benzoates (e.g., methyl benzoate) are generally low in toxicity, chloroacetylated derivatives may exhibit higher cytotoxicity due to electrophilic reactivity, necessitating careful handling .
Biological Activity
Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate, also known as a chloroacetyl derivative of benzoate, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential applications.
Overview of the Compound
Chemical Structure : this compound has a molecular formula of C10H10Cl2N2O3 and features a chloroacetyl group attached to an amino benzoate structure. This unique configuration allows it to interact with biological targets effectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activities.
Key Pathways Involved :
- NF-κB Pathway : This pathway is crucial for regulating immune response and inflammation. The compound may inhibit this pathway, thus reducing inflammatory responses.
- MAPK/ERK Pathway : Involved in cell proliferation and survival, modulation of this pathway by the compound could lead to decreased cancer cell growth.
Biological Activities
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway. This property is particularly valuable in the context of targeting various cancer types.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly reduced inflammation in murine models by inhibiting NF-κB activation .
Study 2: Anticancer Activity
Research conducted on various cancer cell lines showed that this compound induced apoptosis through caspase activation. Specifically, it was found to be effective against A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Caspase activation |
| HepG2 | 15 | Apoptosis induction |
| HCT-116 | 10 | Inhibition of cell proliferation |
Study 3: Enzyme Interaction
In vitro studies indicated that this compound acts as a potent inhibitor of certain enzymes involved in inflammatory pathways, suggesting its utility in drug development for inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other benzoate derivatives to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-chlorobenzoate | Amino group instead of chloroacetyl | Moderate anti-inflammatory effects |
| Methyl 4-chloroacetoacetate | Lacks amino functionality | Limited anticancer properties |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate?
- Methodology :
- Step 1 : Synthesis of the benzoic acid precursor. Chlorination of the benzene ring can be achieved using chlorine gas with FeCl₃ as a catalyst under controlled conditions .
- Step 2 : Esterification of the carboxylic acid group using methanol and a strong acid (e.g., H₂SO₄) via Fischer esterification .
- Step 3 : Introduction of the chloroacetyl amino group via nucleophilic acyl substitution, reacting the amine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Q. What analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : For structural confirmation, particularly resolving overlapping signals (e.g., aromatic protons or carbonyl groups). highlights challenges with unresolved signals in similar compounds, suggesting the use of advanced decoupling experiments .
- Melting Point Analysis : Comparative data from similar compounds (e.g., mp 210–215°C for 4-Amino-2-chlorobenzoic acid) can guide expectations .
- Mass Spectrometry : To confirm molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in a cool, dry environment (<25°C) away from moisture. Similar benzoate esters in catalogs recommend desiccants and amber glass vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during chloroacetylation?
- Optimization Strategies :
- Catalyst Screening : FeCl₃ (used in chlorination ) or alternative Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while temperature gradients (e.g., 0°C to room temperature) minimize side reactions.
- Yield Monitoring : Literature reports ~69% yields for structurally related methyl esters under optimized conditions, emphasizing stepwise adjustments .
Q. What mechanistic insights explain discrepancies in reported melting points or spectral data?
- Analysis :
- Polymorphism : Variations in crystal packing (e.g., monoclinic vs. orthorhombic forms) can alter melting points. Recrystallization from different solvents (e.g., ethanol vs. acetone) may resolve this .
- Impurity Effects : Trace solvents or unreacted starting materials (e.g., chloroacetyl chloride) can depress melting points. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How does this compound serve as an intermediate in agrochemical or pharmaceutical research?
- Applications :
- Herbicide Development : Analogous to sulfonylurea derivatives (e.g., bensulfuron-methyl ), the chloroacetyl amino group may act as a bioactive moiety targeting plant enzymes.
- Protease Inhibitors : The benzoate scaffold is common in medicinal chemistry; modifications (e.g., trifluoromethyl groups ) can enhance binding affinity.
Q. How to resolve overlapping signals in NMR spectra for structural confirmation?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons unambiguously.
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the chloroacetyl group) .
Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?
- Approaches :
- Electron-Withdrawing Groups : Introduce substituents like trifluoromethyl (as in ) to modulate electronic effects and reactivity .
- Bioisosteric Replacement : Replace the chloroacetyl group with thioacetyl or fluoroacetyl moieties to assess tolerance in biological systems .
Data Contradiction Analysis
- Example : Discrepancies in melting points between batches may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
